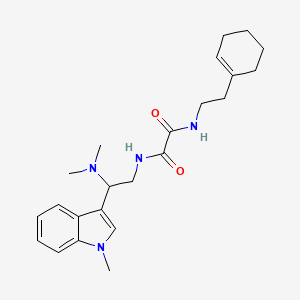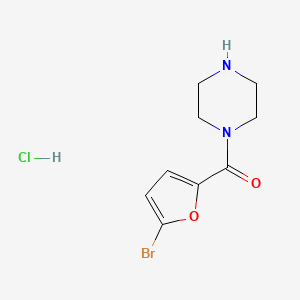![molecular formula C11H16O B2408621 [4-(Butan-2-yl)phenyl]methanol CAS No. 102934-60-1](/img/structure/B2408621.png)
[4-(Butan-2-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(Butan-2-yl)phenyl]methanol” is an organic compound with the molecular formula C11H16O . It is also known as (4-sec-butylphenyl)methanol . The compound has a molecular weight of 164.25 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “[4-(Butan-2-yl)phenyl]methanol” is 1S/C11H16O/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9,12H,3,8H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“[4-(Butan-2-yl)phenyl]methanol” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Catalytic Reactions : [4-(Butan-2-yl)phenyl]methanol and similar compounds are used in conjugate addition reactions and catalytic processes. For instance, Kabashima et al. (2001) studied the conjugate addition of methanol to 3-buten-2-one over solid base catalysts, highlighting the effectiveness of such compounds in organic synthesis (Kabashima, Katou, & Hattori, 2001).
Synthesis of Novel Compounds : Research by Solhnejad et al. (2013) demonstrated the regioselective carbon–carbon bond cleavage in arylhydrazones, which included processes involving similar phenyl methanol derivatives. Such research contributes to the development of new organic compounds with potential applications in various fields (Solhnejad et al., 2013).
Photochromism and Photocatalysis : Aiken et al. (2013) explored the synthesis of cationic merocyanine dyes using derivatives of [4-(naphthopyran-3-yl)phenyl]methanol. This research is significant in the context of photochromic materials and photocatalysis, demonstrating potential applications in light-responsive materials and sensors (Aiken, Clayton, Gabbutt, Heron, & Kolla, 2013).
Pharmaceutical Analysis : In pharmaceutical research, compounds similar to [4-(Butan-2-yl)phenyl]methanol are analyzed for their properties and potential applications. For example, Noh et al. (2011) developed a method for the determination of a novel T-type calcium channel blocker in rat plasma, involving a compound structurally related to [4-(Butan-2-yl)phenyl]methanol (Noh, Kim, Kam, Choo, Lee, & Kang, 2011).
Material Science : In the field of material science, research by Zhou et al. (2013) on polymer solar cells enhanced by solvent treatment, where methanol (a related compound) was used, indicates the relevance of such compounds in improving the efficiency of solar cells (Zhou, Zhang, Seifter, Collins, Luo, Bazan, Nguyen, & Heeger, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-butan-2-ylphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-9(2)11-6-4-10(8-12)5-7-11/h4-7,9,12H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRZIUAHNFBHHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Butan-2-yl)phenyl]methanol | |
CAS RN |
102934-60-1 |
Source


|
| Record name | [4-(butan-2-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

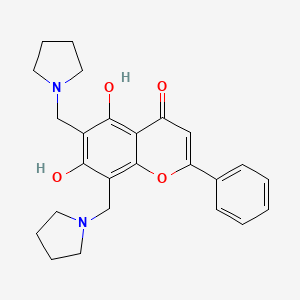
![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408539.png)

![N-(3-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2408543.png)
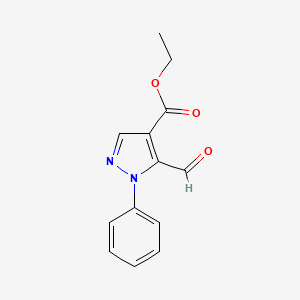

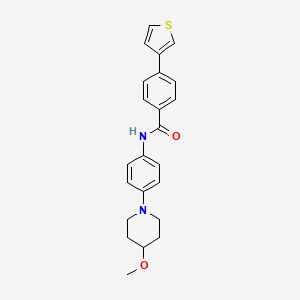
![3-(4-Bromophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2408552.png)
![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2408554.png)
![N-[(1-Thiomorpholin-4-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2408555.png)
